5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole
Description
5-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methylsulfanyl linker bridging to a 1-phenyl-1H-tetrazole moiety. This architecture combines electron-withdrawing (oxadiazole, tetrazole) and hydrophobic (chlorophenyl, phenyl) groups, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling reactions between pre-functionalized oxadiazole and tetrazole precursors under catalytic conditions, as exemplified by protocols for analogous structures .
Key structural features include:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
- Tetrazole group: A bioisostere for carboxylic acids, enhancing bioavailability.
- Sulfanyl bridge: Modulates electronic properties and conformational flexibility.
Properties
Molecular Formula |
C16H11ClN6OS |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11ClN6OS/c17-12-8-6-11(7-9-12)15-18-14(24-20-15)10-25-16-19-21-22-23(16)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
NHSBMUZKXQLMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoxime intermediates.
Method A: Amidoxime Cyclization
-
Starting Material : 4-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form N-hydroxy-4-chlorobenzimidamide .
-
Cyclization : The amidoxime reacts with ethyl chloroacetate in the presence of NaHCO₃, yielding 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl acetate .
-
Hydrolysis : Saponification with NaOH produces the carboxylic acid derivative, which is subsequently converted to the chloromethyl intermediate using thionyl chloride.
Reaction Conditions :
-
Temperature: 80°C (reflux)
-
Yield: 78–85%
Tetrazole Ring Synthesis
The 1-phenyl-1H-tetrazole-5-thiol precursor is prepared via [3+2] cycloaddition or azide-nitrile coupling.
Method B: Azide-Nitrile Cycloaddition
-
Substrate : Phenyl isocyanide reacts with sodium azide and ammonium chloride in DMF at 110°C.
-
Thiolation : The resulting 1-phenyl-1H-tetrazole is treated with Lawesson’s reagent to introduce the sulfhydryl group.
Key Data :
Sulfanyl Linkage Formation
The final step involves coupling the oxadiazole and tetrazole moieties via a sulfanyl bridge.
Method C: Alkylation of Tetrazole Thiol
-
Alkylation : The chloromethyl-oxadiazole intermediate reacts with 1-phenyl-1H-tetrazole-5-thiol in acetonitrile using triethylamine as a base.
-
Workup : The crude product is purified via column chromatography (hexane/EtOAc).
Optimized Parameters :
Optimization Strategies
Ultrasound Irradiation
Ultrasound-assisted synthesis reduces reaction times by 40–60% compared to conventional heating. For example, Method C achieves 95% yield in 2 hours under ultrasound.
Catalytic Enhancements
-
Zinc Chloride : Accelerates cycloaddition in tetrazole synthesis, improving yields to 90%.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.
Analytical Characterization
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| A→C | 4 | 82–95 | 24–36 | High purity, scalable | Multi-step purification |
| B→C | 3 | 70–88 | 12–24 | Simplified tetrazole synthesis | Requires toxic azides |
| One-Pot | 2 | 65–75 | 6–8 | Rapid, fewer intermediates | Lower yield, side reactions |
Challenges and Limitations
-
Azide Handling : Sodium azide (NaN₃) poses explosion risks, requiring specialized equipment.
-
Regioselectivity : Competing tautomers (1H- vs. 2H-tetrazole) may form without proper catalysis.
-
Purification : Silica gel chromatography is often necessary due to byproducts from sulfur-containing intermediates .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds containing the tetrazole moiety. For instance, derivatives similar to the compound of interest have been evaluated for their effectiveness in picrotoxin-induced seizure models. Research indicates that the incorporation of a chlorophenyl group significantly enhances anticonvulsant activity. In one study, a related compound was shown to provide up to 100% protection against seizures at certain dosages, suggesting that modifications to the oxadiazole and tetrazole structures can lead to potent anticonvulsant agents .
Anticancer Activity
The anticancer potential of compounds similar to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole has also been investigated. Studies have demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Human lung adenocarcinoma (A549) | 23.30 ± 0.35 | Induces apoptosis |
| Compound B | Human glioblastoma (U251) | <10 | Cell cycle arrest |
| Compound C | Breast cancer (MCF-7) | 24.38 | Inhibits proliferation |
These findings suggest that structural modifications in the oxadiazole and tetrazole rings can lead to enhanced anticancer activity by affecting cellular pathways involved in growth and apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring is crucial for enhancing biological activity. The SAR analysis reveals that both the oxadiazole and tetrazole scaffolds contribute significantly to the pharmacological properties of these compounds. The introduction of various substituents can modulate their interaction with biological targets, thereby influencing their efficacy .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis of Oxadiazole Derivatives : Researchers synthesized a series of oxadiazole derivatives and evaluated their anticonvulsant properties in animal models. One notable compound demonstrated significant efficacy with a protection index exceeding 9.2 against seizures .
- Antitumor Activity Evaluation : A study focused on a range of thiazole-linked tetrazoles showed promising results against multiple cancer cell lines, with some derivatives exhibiting IC50 values lower than 30 µM .
- Pharmacological Screening : Compounds were screened against NIH/3T3 mouse embryoblast cells and human lung adenocarcinoma cells, revealing strong selectivity and significant apoptosis induction in treated cells .
Mechanism of Action
The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) and Derivatives ()
- Structural Differences : Replaces the tetrazole with a thiazole ring and adds an amide-propanamide side chain.
- Physical Properties : Molecular weight ~375–389 g/mol; melting points 134–178°C.
b) 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ()
- Structural Differences : Substitutes tetrazole with a 1,2,4-triazole and lacks the phenyl group at the tetrazole position.
- Functional Impact : The triazole’s additional nitrogen may increase polarity and metal-coordination capacity, while the absence of the phenyl group reduces hydrophobic interactions .
Analogues with Modified Linkers or Substituents
a) 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole ()
- Structural Differences : Replaces the oxadiazole-chlorophenyl unit with a fluorophenethylsulfonyl group.
- Functional Impact: The sulfonyl group enhances oxidative stability but reduces nucleophilicity compared to the sulfanyl bridge.
b) 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide ()
- Structural Differences : Incorporates a triazole-thione and an isopropyl group instead of tetrazole and phenyl.
Table 1: Key Properties of Target Compound and Analogues
Biological Activity
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a synthetic compound that integrates a tetrazole ring with oxadiazole and phenyl moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the 4-chlorophenyl group and the oxadiazole ring contributes to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including those similar to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole, exhibit significant antimicrobial activity. For instance, a study highlighted that oxadiazole derivatives demonstrated potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit specific cellular pathways involved in tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways . The mechanism often involves interference with DNA synthesis and cell cycle regulation.
The biological activity of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole may involve several key mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes critical for microbial replication or cancer cell proliferation.
- Receptor Binding : The tetrazole ring can mimic carboxylic acids, allowing it to bind to various receptors and modulate their activity.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication processes.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2021) evaluated the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds with structural similarities to 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole exhibited significant inhibition against Mycobacterium bovis BCG .
Study 2: Anticancer Activity
In another investigation by Desai et al. (2018), the anticancer effects of oxadiazole derivatives were assessed in vitro. The study revealed that certain derivatives led to a marked decrease in cell viability in human cancer cell lines through mechanisms involving apoptosis .
Comparative Analysis
The following table summarizes the biological activities reported for related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 5-(4-chlorophenyl)-1H-tetrazole | Moderate | High | Enzyme inhibition |
| 5-(4-chlorophenyl)-1,2,4-oxadiazol | High | Moderate | DNA interaction |
| 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol]} | High | High | Receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
